molecular formula C28H38O6 B192742 Desisobutyryl Ciclesonide CAS No. 161115-59-9

Desisobutyryl Ciclesonide

Numéro de catalogue B192742
Numéro CAS: 161115-59-9
Poids moléculaire: 470.6 g/mol
Clé InChI: OXPLANUPKBHPMS-FYSAVPLMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desisobutyryl Ciclesonide, also known as CIC-AP, is the active metabolite of Ciclesonide . It has an affinity for the glucocorticoid receptor .


Synthesis Analysis

Ciclesonide is converted to Desisobutyryl Ciclesonide by intracellular esterases in the lung . This conversion process has been confirmed in vivo in the human lung .


Molecular Structure Analysis

Desisobutyryl Ciclesonide has a molecular formula of C28H38O6 . The molecular weight is 470.60 g/mol .


Chemical Reactions Analysis

Desisobutyryl Ciclesonide is formed from inhaled ciclesonide by intracellular esterases in the lung . The presence of fatty acid conjugates of Desisobutyryl Ciclesonide suggests that the active drug may be retained in the nasal mucosa as a reversible pool to exert sustained drug effects over time .


Physical And Chemical Properties Analysis

Desisobutyryl Ciclesonide appears as a crystalline form . It has a molecular weight of 470.60 g/mol .

Applications De Recherche Scientifique

Drug Delivery Research

Desisobutyrylciclesonide is an active metabolite of ciclesonide . The development of more efficient drug delivery devices for ciclesonide inhalation products requires an ultrasensitive bioanalytical method to measure systematic exposure of ciclesonide and its active metabolite desisobutyrylciclesonide in humans . This research is crucial for improving the effectiveness of drug delivery.

Clinical Pharmacokinetics

The compound is used in clinical studies to understand the pharmacokinetics of ciclesonide . An ultrasensitive LC-APPI-MS/MS method has been developed for simultaneous determination of ciclesonide and desisobutyrylciclesonide in human serum . This method was successfully used to support a pharmacokinetic comparison between the inhalation suspensions and an inhalation aerosol of ciclesonide in healthy participants .

Allergic Rhinitis Treatment

Desisobutyrylciclesonide is under investigation for the treatment of allergic rhinitis . The nasal tissue uptake and metabolism of ciclesonide to its active metabolite, desisobutyrylciclesonide, was evaluated when administered to rabbits in a hypotonic versus an isotonic ciclesonide suspension .

Asthma Treatment

Ciclesonide, the parent compound of desisobutyrylciclesonide, is a new-generation corticosteroid currently used for the treatment of asthma . The active metabolite, desisobutyrylciclesonide, plays a crucial role in the effectiveness of this treatment.

Bioanalytical Method Development

The development of bioanalytical methods for the quantification of desisobutyrylciclesonide in human serum is a significant area of research . These methods are essential for monitoring the concentration-time profile of ciclesonide and desisobutyrylciclesonide in clinical studies .

Drug Metabolism Studies

Studies on the uptake and metabolism of ciclesonide and retention of desisobutyrylciclesonide in nasal mucosa are crucial for understanding the drug’s pharmacokinetics and optimizing its delivery .

Mécanisme D'action

Target of Action

The primary target of Desisobutyrylciclesonide is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Desisobutyrylciclesonide interacts with its target, the glucocorticoid receptor, by binding to it . This binding is facilitated by esterases that cleave isobutyrate at the C21 position, converting Ciclesonide to Desisobutyrylciclesonide . The affinity of Desisobutyrylciclesonide for the glucocorticoid receptor is approximately 100 times higher than that of Ciclesonide .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, Desisobutyrylciclesonide influences various biochemical pathways. It has been reported that Desisobutyrylciclesonide forms reversible conjugates with fatty acids .

Pharmacokinetics

Desisobutyrylciclesonide exhibits favorable pharmacokinetic properties. Following deposition in the lung, Ciclesonide is rapidly converted to Desisobutyrylciclesonide . Metabolites of Desisobutyrylciclesonide, such as des-CIC oleate and des-CIC palmitate, have been detected in lung tissues . The pharmacokinetics in serum indicate that the inhalation of Ciclesonide is adequate .

Result of Action

The binding of Desisobutyrylciclesonide to the glucocorticoid receptor results in the downregulation of pro-inflammatory activities of airway parenchymal cells . This makes Desisobutyrylciclesonide highly effective in managing conditions characterized by airway inflammation, such as asthma .

Action Environment

The action of Desisobutyrylciclesonide can be influenced by various environmental factors. For instance, the hypotonicity of the Ciclesonide suspension can affect the uptake and metabolism of Ciclesonide to Desisobutyrylciclesonide . Furthermore, the site of inactivation of Desisobutyrylciclesonide, the liver, plays a significant role in determining systemic levels of Desisobutyrylciclesonide .

Propriétés

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPLANUPKBHPMS-ZXBNPROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043142
Record name Desisobutyrylciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desisobutyrylciclesonide

CAS RN

161115-59-9
Record name Desisobutyryl-ciclesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161115-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desisobutyrylciclesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desisobutyrylciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES-CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desisobutyryl Ciclesonide
Reactant of Route 2
Desisobutyryl Ciclesonide
Reactant of Route 3
Desisobutyryl Ciclesonide
Reactant of Route 4
Desisobutyryl Ciclesonide
Reactant of Route 5
Desisobutyryl Ciclesonide
Reactant of Route 6
Desisobutyryl Ciclesonide

Q & A

Q1: What is Desisobutyryl Ciclesonide (des-CIC), and how does it differ from Ciclesonide?

A1: Desisobutyryl Ciclesonide (des-CIC) is the pharmacologically active metabolite of Ciclesonide, a novel inhaled corticosteroid used to treat asthma and allergic rhinitis. Ciclesonide itself is inactive until it reaches the lungs, where it's converted to des-CIC by esterases. [, , , ]

Q2: How does des-CIC exert its anti-inflammatory effects?

A2: Des-CIC binds to the glucocorticoid receptor (GR) with high affinity. This binding triggers a cascade of downstream events, including the regulation of gene transcription. These changes ultimately lead to the suppression of inflammatory responses in the airways. [, , ]

Q3: How does the potency of des-CIC compare to other corticosteroids, like Fluticasone, in terms of binding to the glucocorticoid receptor?

A3: Des-CIC has been shown to exhibit a high affinity for the glucocorticoid receptor, comparable to Fluticasone. In radioligand binding assays, both compounds demonstrated similar binding characteristics. []

Q4: Can you elaborate on the significance of Ciclesonide's conversion to des-CIC in the lungs?

A4: This "on-site activation" is crucial for Ciclesonide's therapeutic profile. By remaining largely inactive until it reaches the lungs, Ciclesonide minimizes the risk of local side effects in the oropharynx, which are associated with some other inhaled corticosteroids. [, , ]

Q5: What are the advantages of des-CIC's pharmacokinetic properties?

A5: Des-CIC exhibits high protein binding (approximately 99%), which limits the amount of free drug available to cause systemic side effects. It also undergoes rapid metabolism in the liver and is quickly eliminated from the body, further reducing the risk of systemic effects. [, , , , , ]

Q6: How does des-CIC's pharmacokinetic profile impact its dosing regimen?

A6: The favorable pharmacokinetic properties of des-CIC, including its prolonged lung retention (potentially due to lipid conjugation) and rapid systemic clearance, allow for once-daily dosing of Ciclesonide, which is beneficial for patient adherence. [, ]

Q7: What is the evidence for Ciclesonide's efficacy and safety in treating asthma?

A7: Numerous clinical trials have demonstrated that Ciclesonide is as effective as other commonly used inhaled corticosteroids in controlling asthma symptoms, improving lung function, and reducing the need for rescue medication. [, ] Additionally, Ciclesonide has shown a good safety profile, with a low incidence of local and systemic side effects, even at high doses. [, , ] This favorable safety profile is attributed to its unique activation and pharmacokinetic properties. [, , ]

Q8: Has Ciclesonide's effect on cortisol suppression been investigated?

A8: Yes, studies have shown that even at high doses, Ciclesonide does not appear to suppress cortisol production, a significant advantage over some other inhaled corticosteroids. [, , ] This is likely due to the low systemic exposure of des-CIC, attributed to its high protein binding and rapid metabolism. [, ]

Q9: Are there any analytical methods available for measuring Ciclesonide and des-CIC in biological samples?

A9: Yes, researchers have developed sensitive and specific LC-MS/MS methods for quantifying both Ciclesonide and des-CIC in biological matrices like human serum. These methods have been validated and used in clinical studies to understand the pharmacokinetics of Ciclesonide and des-CIC. [, ]

Q10: What are the future directions for research on Ciclesonide and des-CIC?

A10: Future research may focus on:

  • Optimizing Ciclesonide drug delivery devices to further enhance lung deposition and minimize oropharyngeal deposition. []
  • Investigating the potential use of biomarkers to predict treatment response and monitor disease activity in patients receiving Ciclesonide. []
  • Exploring the efficacy and safety of Ciclesonide in other respiratory diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.